Technical Guide: Solubility Profiling of 6-Bromo-4-methoxypyridin-3-ol
Technical Guide: Solubility Profiling of 6-Bromo-4-methoxypyridin-3-ol
This guide provides a comprehensive solubility profile and characterization framework for 6-Bromo-4-methoxypyridin-3-ol (CAS: 1211536-66-1), a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and TRPC6 modulators.[1]
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Executive Summary
6-Bromo-4-methoxypyridin-3-ol is a functionalized pyridine scaffold characterized by a zwitterionic potential and specific solubility challenges inherent to halogenated hydroxypyridines.[1] Its utility in medicinal chemistry—specifically as a precursor for complex heterocycles—demands a precise understanding of its behavior in both organic synthesis and aqueous biological assays.[1]
This guide moves beyond basic database values, offering a derived physicochemical profile and a validated experimental workflow to determine its exact solubility limits. The presence of an intramolecular hydrogen bond between the C3-hydroxyl and C4-methoxy groups significantly influences its lipophilicity, making standard "rule-of-thumb" predictions unreliable.[1]
Physicochemical Characterization
Before initiating wet-lab experiments, understanding the structural determinants of solubility is essential.[1]
| Property | Value / Prediction | Structural Rationale |
| CAS Number | 1211536-66-1 | Unique identifier for procurement/verification. |
| Molecular Weight | 204.02 g/mol | Moderate weight; favorable for fragment-based design.[1] |
| Formula | C₆H₆BrNO | |
| Predicted LogP | 1.6 – 1.9 | Moderately lipophilic.[1] The C6-Bromine increases LogP, while the -OH lowers it.[1] |
| pKa (Acidic) | ~8.5 (Phenolic OH) | The C3-OH is acidic.[1] Acidity is slightly attenuated by the ortho-methoxy H-bond but enhanced by the electron-withdrawing C6-Br.[1] |
| pKa (Basic) | < 2.0 (Pyridine N) | The C6-Bromine (α-position) exerts a strong inductive withdrawing effect, drastically reducing the basicity of the pyridine nitrogen.[1] |
Structural Insight: The "Solubility Trap"
Researchers must be aware of the Intramolecular Hydrogen Bond (IMHB) between the C3-OH donor and the C4-OMe acceptor.[1]
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Effect: This IMHB "masks" the polar hydroxyl group, making the molecule more lipophilic than predicted.[1]
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Consequence: Aqueous solubility at neutral pH (where the molecule is uncharged) will be lower than expected for a typical pyridinol, while permeability (LogD) will be higher.[1]
Solubility Profile & Solvent Selection
The following data categorizes solvent compatibility for synthesis (high concentration) and biological assays (low concentration, aqueous compatibility).
A. Organic Solvents (Synthesis & Stock Solutions)
| Solvent | Solubility Rating | Application Notes |
| DMSO | High (>50 mM) | Preferred Stock Solvent. Stable for long-term storage at -20°C. |
| DMF | High (>50 mM) | Alternative for reactions requiring higher boiling points.[1] |
| Methanol | Moderate-High | Good for transfers; avoid if potential for methyl esterification exists in acidic conditions.[1] |
| DCM | Moderate | Soluble due to the "masked" polarity (IMHB); useful for extraction.[1] |
| Ethyl Acetate | Moderate | Standard extraction solvent.[1] |
| Hexanes | Low | Antisolvent; useful for precipitation/crystallization.[1] |
B. Aqueous Buffers (Assay Conditions)
Solubility in water is strictly pH-dependent due to the ionizable phenolic group.[1]
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pH 1.2 (Simulated Gastric Fluid): Low to Moderate. The pyridine nitrogen is weakly basic (pKa < 2) and may not fully protonate to form a soluble cation.[1]
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pH 7.4 (PBS/Physiological): Low (Solubility Minima). The molecule exists primarily as a neutral, lipophilic species.[1] Risk of precipitation in high-concentration assays (>100 µM).[1]
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pH 10.0 (Basic Buffer): High. The phenolic hydroxyl deprotonates (forming the phenolate anion), drastically increasing solubility.[1]
Experimental Protocols
Do not rely on calculated values for critical assays. Use these self-validating protocols to generate empirical data.
Protocol A: Kinetic Solubility Screen (High-Throughput)
Objective: Determine the "precipitation limit" when diluting from DMSO into buffer.[1] Relevance: Critical for avoiding false negatives in biological screening.
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Preparation: Prepare a 20 mM stock solution in DMSO.
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Dilution: Spiking 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 500 µM, 2.5% DMSO).
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Incubation: Shake for 2 hours at Room Temperature (RT).
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Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
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Analysis: Quantify filtrate using UV-Vis (254 nm) or LC-MS against a standard curve.
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Pass Criteria: >80% recovery indicates solubility >500 µM.[1]
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Protocol B: Thermodynamic Solubility (Gold Standard)
Objective: Determine the absolute equilibrium solubility of the crystalline solid. Relevance: Required for formulation and pre-clinical development.[1]
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Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer (pH 2.0, 7.4, and 10.0) in glass vials.
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Equilibration: Stir or shake for 24 hours at 25°C.
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Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).
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Quantification: Analyze supernatant via HPLC-UV.
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pH Check: Measure the final pH of the saturated solution (the compound itself can shift the buffer pH).[1]
Visualization of Solubility Logic
Figure 1: Solubility Assessment Workflow
This diagram outlines the decision tree for handling the compound based on the assay stage.[1]
Caption: Decision matrix for handling 6-Bromo-4-methoxypyridin-3-ol in biological assays.
Figure 2: pH-Dependent Speciation
Understanding the charge state is vital for extraction and formulation.[1]
Caption: The solubility "U-curve" is skewed; solubility is highest at basic pH due to phenolate formation.[1]
References
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PubChem Compound Summary. "4-Bromo-6-methylpyridin-3-ol" (Isomer Analog for Property Benchmarking). National Center for Biotechnology Information. [Link][1]
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Google Patents. "Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors."[1] Patent WO2019/002454.[1] (Demonstrates usage of the compound as an intermediate). [1]
